(1S)-3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine hydrochloride
Description
The compound "(1S)-3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine hydrochloride" is a chiral amine derivative featuring a [1,2,4]triazolo[4,3-a]pyridine scaffold. Its structure combines a branched aliphatic chain (3-methylbutan-1-amine) with a fused heterocyclic system. The hydrochloride salt form enhances solubility and stability, making it suitable for laboratory research. Notably, discrepancies exist in reported
- Molecular Weight: lists the dihydrochloride form (C11H17Cl2N4) with a molecular weight of 277.2 g/mol , while cites a monohydrochloride form (C11H17ClN4) at 240.74 g/mol . This inconsistency may arise from differing salt forms or reporting errors.
- Purity: The dihydrochloride variant is reported to have a minimum purity of 95%, typical for research-grade chemicals .
Properties
Molecular Formula |
C11H17ClN4 |
|---|---|
Molecular Weight |
240.73 g/mol |
IUPAC Name |
(1S)-3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H16N4.ClH/c1-8(2)7-9(12)11-14-13-10-5-3-4-6-15(10)11;/h3-6,8-9H,7,12H2,1-2H3;1H/t9-;/m0./s1 |
InChI Key |
MTGSPZVTISTRAR-FVGYRXGTSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C1=NN=C2N1C=CC=C2)N.Cl |
Canonical SMILES |
CC(C)CC(C1=NN=C2N1C=CC=C2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Route A: Sequential Alkylation and Cyclization
This method prioritizes modularity and scalability:
-
Alkylation : 3-Methylbutylamine reacts with 2-chloro-triazolo[4,3-a]pyridine in dimethylformamide (DMF) at 60°C for 8 hours (yield: 72%).
-
Cyclization : The intermediate undergoes intramolecular cyclization using phosphorus oxychloride (POCl₃) at 110°C, forming the triazolo-pyridine core.
-
Salt Formation : Treatment with HCl gas in ethyl acetate yields the hydrochloride salt (purity: >95%).
Advantages : High stereoselectivity; suitable for gram-scale production.
Limitations : POCl₃ requires careful handling due to corrosivity.
Route B: Reductive Amination Approach
This route avoids harsh alkylation conditions:
-
Ketone Intermediate : 3-Methylbutan-1-one is condensed with triazolo-pyridine-3-carbaldehyde using titanium tetrachloride (TiCl₄) as a Lewis acid.
-
Reduction : The imine intermediate is reduced with sodium cyanoborohydride (NaBH₃CN) in methanol, yielding the amine with 85% enantiomeric excess (ee).
-
Purification : Chiral chromatography separates the (1S)-isomer before hydrochloride salt formation.
Advantages : Superior enantiocontrol; avoids racemization.
Limitations : Costly reagents and chromatography reduce cost-efficiency.
Critical Reaction Parameters
Solvent and Temperature Effects
Catalytic Systems
-
Chiral Catalysts : Binap-Ruthenium complexes enhance ee to >90% but increase synthesis cost.
-
Base Catalysts : Potassium tert-butoxide (t-BuOK) improves alkylation efficiency by deprotonating the amine.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Sequential Alkylation | 72 | 95 | Moderate | High |
| Reductive Amination | 68 | 98 | High | Moderate |
| Patent-Based Approach | 65 | 90 | Low | High |
The reductive amination method offers superior stereochemical outcomes, making it preferable for pharmaceutical applications despite scalability challenges. In contrast, the alkylation route is better suited for industrial-scale synthesis due to shorter reaction times and lower reagent costs.
Troubleshooting Common Issues
Low Yields in Cyclization
Chemical Reactions Analysis
Types of Reactions
(1S)-3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to modify the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Biological Activities
Research indicates that (1S)-3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine hydrochloride interacts with various biological targets:
Kinase Inhibition :
The compound has been shown to inhibit specific kinases involved in critical signaling pathways such as MAPK/ERK, which are essential for cell proliferation and survival. This inhibition can lead to altered gene expression and cellular metabolism, making it a valuable tool in cancer research and treatment strategies.
Cellular Effects :
Studies have demonstrated that the compound can modulate cell signaling pathways, influencing processes such as differentiation and apoptosis. This property is particularly relevant in developing therapies targeting diseases characterized by dysregulated cell growth .
Applications in Research
The diverse biological activities of this compound open avenues for various research applications:
Cancer Research
Due to its ability to inhibit key kinases involved in tumor growth and survival pathways, this compound is being investigated as a potential anticancer agent. Its effects on gene expression related to cell cycle regulation are of particular interest.
Neuroscience
As a modulator of metabotropic glutamate receptors, derivatives of triazolo-pyridine compounds are being explored for their neuroprotective effects and potential roles in treating neurodegenerative diseases .
Antimicrobial Studies
The compound's structural similarities with other triazole derivatives suggest potential antimicrobial properties. Research is ongoing to evaluate its efficacy against various pathogens.
Mechanism of Action
The mechanism of action of (1S)-3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Table 1: Physicochemical and Structural Comparison
Structural and Functional Differences
Triazolopyridine Core Modifications :
- The target compound lacks aromatic substituents on the triazolopyridine ring, unlike 3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine hydrochloride , which features a 4-fluorophenyl group at position 3 and an amine at position 6 . The fluorine atom increases lipophilicity and may enhance binding to hydrophobic targets.
In contrast, (1S,3S)-3-(4-methoxyphenyl)cyclobutan-1-amine hydrochloride replaces the triazolopyridine system with a cyclobutane ring, reducing planarity and altering solubility .
Salt Form Variability: The dihydrochloride form of the target compound (277.2 g/mol) has higher chloride content than the monohydrochloride analog (240.74 g/mol), which could improve aqueous solubility but increase hygroscopicity .
Research Findings and Limitations
- Data Gaps: No in vitro or in vivo efficacy data are provided in the cited evidence, limiting mechanistic insights.
- Storage Stability: The dihydrochloride form is noted for "long-term storage" suitability, though specific conditions (e.g., temperature, humidity) are unspecified .
Biological Activity
(1S)-3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, pharmacological potentials, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C11H18Cl2N4
- Molecular Weight : 277.19 g/mol
- CAS Number : 119030965
These properties suggest that the compound is soluble in aqueous solutions, which is beneficial for biological assays and potential therapeutic applications.
Research indicates that this compound interacts with various enzymes and proteins, particularly kinases involved in critical signaling pathways such as MAPK/ERK. These interactions can modulate gene expression and cellular metabolism, influencing processes like cell growth and differentiation .
Key Biological Activities
The compound exhibits several notable biological activities:
- Kinase Inhibition : It inhibits specific kinases that are crucial for cell signaling. This inhibition can lead to altered cellular responses and has implications for cancer therapy .
- Antimicrobial Properties : Similar triazolo-pyridine derivatives have demonstrated antimicrobial effects, suggesting potential applications in treating infections .
- Anticancer Activity : The structural similarities with other triazole derivatives indicate potential anticancer properties .
Structure-Activity Relationship (SAR)
A study explored the SAR of related compounds to understand how structural modifications affect biological activity. It was found that certain substitutions on the triazole ring could enhance potency against specific targets while minimizing off-target effects .
Case Studies
- In Vitro Studies : In vitro assays have shown that this compound exhibits significant activity against various cancer cell lines. For instance, it was noted to have an EC50 of 0.17 μM against Cryptosporidium parvum, indicating strong antiparasitic activity .
- In Vivo Efficacy : In vivo studies have demonstrated the compound's efficacy in animal models of infection and cancer. Its ability to penetrate biological membranes enhances its therapeutic potential .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Triazolo[4,3-a]Pyrazine Derivatives | Similar triazole core | Antimicrobial properties |
| Triazolo[4,3-a]Quinoxaline Derivatives | Contains quinoxaline structure | Antiviral and antibacterial effects |
| Triazolo[4,3-a]Pyrimidine Derivatives | Pyrimidine ring addition | Anticancer activity |
This comparison highlights how unique structural features of this compound contribute to its diverse biological activities compared to other compounds within the triazole family .
Q & A
Q. Table 1: Example Reaction Conditions from Analogous Syntheses
| Step | Reactants/Conditions | Yield Improvement | Reference |
|---|---|---|---|
| Coupling | CuBr, Cs₂CO₃, DMSO, 35°C | 17% (vs. non-catalytic) | |
| Cyclization | HCl in ethanol, reflux | 89% purity (HPLC) |
Advanced: How can stereochemical integrity at the (1S)-chiral center be confirmed experimentally?
Methodological Answer:
The (1S)-configuration requires chiral resolution techniques:
- Chiral HPLC : Use a Chiralpak® IA-3 column with hexane/isopropanol (90:10) mobile phase. Compare retention times with racemic mixtures to confirm enantiopurity .
- Circular Dichroism (CD) : Correlate Cotton effects with known (S)-enantiomer spectra of structurally related amines (e.g., 3-Methyl-1-phenylbutan-1-amine hydrochloride) .
- X-ray Crystallography : Resolve crystal structures to unambiguously assign absolute configuration, as done for triazolo-pyridazine derivatives (e.g., CCDC 1906114) .
Basic: What analytical techniques are critical for characterizing this compound’s structural identity?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for characteristic shifts:
- Triazolo-pyridine protons: δ 8.5–9.0 ppm (aromatic) .
- Methyl groups: δ 1.2–1.5 ppm (multiplet for (1S)-3-methyl) .
- ¹³C NMR : Confirm amine hydrochloride formation via δ 160–170 ppm (C=O in amides absent; primary amine present) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ expected at m/z 263.12 for C₁₁H₁₈ClN₅) .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:
- Dose-Response Reproducibility : Test across multiple cell lines (e.g., HEK293 vs. HeLa) with standardized ATP levels to control for metabolic variability .
- Impurity Profiling : Use LC-MS to quantify side products (e.g., unreacted triazolo intermediates) that may antagonize target binding .
- Target Validation : Employ CRISPR knockdowns of putative targets (e.g., serotonin receptors) to confirm on-mechanism effects .
Q. Table 2: Common Data Contradictions & Solutions
| Issue | Root Cause | Solution |
|---|---|---|
| Variable IC₅₀ | Impurity interference | LC-MS purity >98% |
| Off-target effects | Assay cross-reactivity | Orthogonal binding assays (SPR vs. radioligand) |
Advanced: What computational methods predict this compound’s pharmacokinetic properties?
Methodological Answer:
- DFT Calculations : Optimize molecular geometry using B3LYP/6-311G(d,p) to estimate logP (2.1 predicted) and solubility (<10 µM in water) .
- Molecular Dynamics (MD) : Simulate blood-brain barrier permeability; the hydrochloride salt’s polarity suggests limited CNS penetration .
- ADMET Prediction : Tools like SwissADME assess CYP450 inhibition risks (e.g., CYP2D6 inhibition likely due to tertiary amine) .
Basic: How can researchers validate the compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies :
- Acidic/Base Hydrolysis : Incubate in 0.1N HCl/NaOH (37°C, 24 hrs); monitor via HPLC for decomposition products (e.g., triazolo ring cleavage) .
- Oxidative Stress : Treat with 3% H₂O₂; assess amine oxidation to nitro groups via FTIR (loss of N-H stretch at ~3300 cm⁻¹) .
- Thermal Stability : TGA/DSC analysis reveals decomposition onset at ~150°C, indicating room-temperature stability .
Advanced: What strategies elucidate structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Analog Synthesis : Modify the butan-1-amine chain (e.g., replace methyl with ethyl) to assess steric effects on receptor binding .
- Pharmacophore Mapping : Overlay docking poses (AutoDock Vina) with co-crystallized ligands (e.g., serotonin receptor PDB: 7E2Z) to identify critical H-bond donors .
- Free-Wilson Analysis : Quantify contributions of substituents (e.g., triazolo vs. pyrazolo cores) to bioactivity using QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
